molecular formula C10H18N2O4 B1321259 tert-Butyl 3-carbamoylmorpholine-4-carboxylate CAS No. 518047-39-7

tert-Butyl 3-carbamoylmorpholine-4-carboxylate

Cat. No. B1321259
M. Wt: 230.26 g/mol
InChI Key: AMDFBQXRVZTTKM-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

1,1-Dimethylethyl 3-(aminocarbonyl)morpholine-4-carboxylate (0.48 g, 2.085 mmol) was taken up in 4 M HCl in dioxane (5 mL, 10.00 mmol) and maintained at room temperature overnight. The solvent was removed in vacuo to afford the title compound as a pale yellow solid.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH:4]1[CH2:9][O:8][CH2:7][CH2:6][N:5]1C(OC(C)(C)C)=O)=[O:3].O1CCOCC1.[ClH:23]>>[ClH:23].[NH:5]1[CH2:6][CH2:7][O:8][CH2:9][CH:4]1[C:2]([NH2:1])=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
NC(=O)C1N(CCOC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.N1C(COCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.